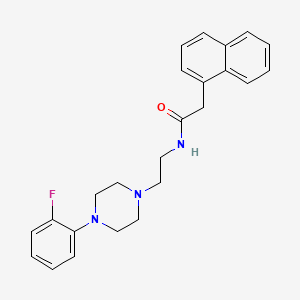
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide, commonly known as FEN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FEN is a member of the piperazine class of compounds and is structurally similar to other psychoactive drugs such as MDMA and MDA.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be designed to target specific viral proteins or replication mechanisms, offering a new avenue for antiviral drug development.
Histamine H1 Receptor Affinity
Related compounds have been shown to exhibit high affinity for histamine H1 receptors, which are implicated in allergy and anaphylaxis. Therefore, our compound could be explored as a candidate for managing allergies, hay fever, angioedema, and urticaria by potentially acting as an antihistamine .
Cell Viability and Cytotoxicity Studies
The compound’s influence on cell viability could be of interest in pharmacological research. Studies could be conducted to compare its cytotoxic effects on cancerous cells versus normal cells, which is crucial for evaluating the therapeutic index of potential anticancer drugs .
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O/c25-22-10-3-4-11-23(22)28-16-14-27(15-17-28)13-12-26-24(29)18-20-8-5-7-19-6-1-2-9-21(19)20/h1-11H,12-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZBFYJCZKCADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


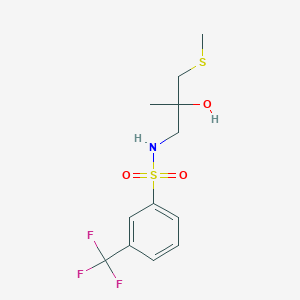
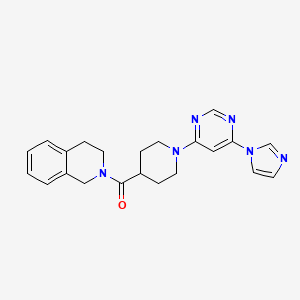

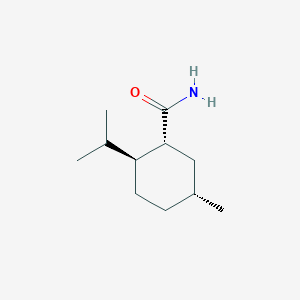

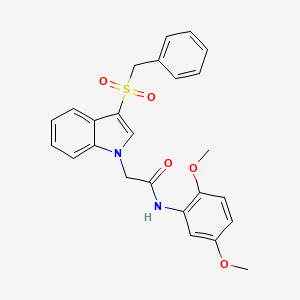
![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906222.png)
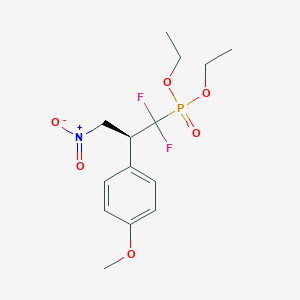
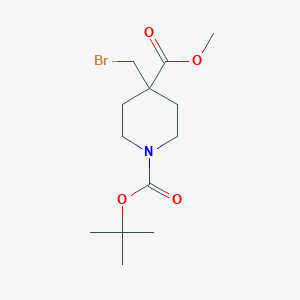
![2-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide](/img/structure/B2906229.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2906231.png)